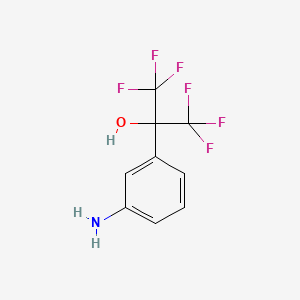

2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

概要

説明

Aminophenyl is a common moiety in many organic compounds, including pharmaceuticals and dyes . The hexafluoropropan-2-ol part suggests that the compound might have interesting properties due to the presence of the highly electronegative fluorine atoms.

Molecular Structure Analysis

The molecular structure of similar compounds like 4-(3-aminophenyl)benzonitrile has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, thiophene-based analogs, which could potentially include a compound like “2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol”, have been explored for their biological effects .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 4-(3-aminophenyl)benzonitrile have been studied . The molecular electrostatic potential (MEP) map shows various active regions of the charge distribution on the chemical structure .科学的研究の応用

Sensing Environmental Contaminants

Molecularly Imprinted Polymers (MIPs): have been developed as biomimetic systems for sensing environmental contaminants. These polymers enhance the sensitivity and specificity of sensors by precisely binding to analytes. The compound can be used in the synthesis of MIPs, which are particularly effective in detecting environmental pollutants like pesticides and heavy metal ions .

Biomarkers Detection

In medical research, the detection of biomarkers is crucial for diagnosing diseases. MIPs synthesized using “2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol” can be tailored to bind specific biomarkers, thus aiding in their detection and quantification in biological samples .

Bioimaging Applications

The compound’s properties can be exploited in bioimaging applications. MIPs that incorporate this molecule can be designed to bind to specific cells or tissues, making them visible under certain imaging techniques. This application is significant for both diagnostics and research purposes .

Chemosensor for Metal Ions

A chemosensor utilizing “2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol” has been reported for the detection of Cu^2+ ions in water samples. The chemosensor exhibits a distinct color change upon binding with copper ions, which can be observed with the naked eye. This application is particularly useful for on-site detection of metal ions in environmental samples .

Pharmaceutical Drug Detection

The compound’s ability to form specific interactions makes it suitable for the detection of pharmaceutical drugs in water. Using electrochemical sensors, it can detect contaminants like nitrofurazone with high sensitivity and accuracy, which is essential for ensuring water quality and safety .

Development of Anti-HAT Agents

In medicinal chemistry, derivatives of “2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol” have been used as a starting point for the development of anti-Human African Trypanosomiasis (HAT) agents. This showcases the compound’s potential in the synthesis of therapeutic agents against neglected tropical diseases .

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary target of 2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is the Folate Receptor Alpha (FolRα) . FolRα is a cell-surface protein that is overexpressed in various types of cancers, including ovarian and endometrial cancers . It plays a crucial role in the uptake of folate, a vitamin that is essential for cell growth and division .

Mode of Action

The compound interacts with its target through a process known as antibody-drug conjugation . It is generated by conjugating a novel cleavable 3-aminophenyl hemiasterlin linker-warhead (SC239) to a high-affinity anti-FolRα antibody . This results in a homogeneous antibody-drug conjugate (ADC) with a drug–antibody ratio (DAR) of 4 . The ADC binds to FolRα with high affinity, internalizes rapidly into target positive cells, and releases the tubulin-targeting cytotoxin 3-aminophenyl hemiasterlin (SC209) .

Biochemical Pathways

The active metabolite of the compound, 3-aminophenyl hemiasterlin (SC209), is a tubulin-targeting cytotoxic agent . It disrupts the normal function of microtubules, which are essential components of the cell’s cytoskeleton . This disruption leads to cell cycle arrest and ultimately cell death .

Pharmacokinetics

The compound exhibits high GI absorption and is BBB permeant . . This enhances its bioavailability and effectiveness. The compound also exhibits a log Kp (skin permeation) of -6.7 cm/s, indicating its ability to penetrate the skin .

Result of Action

The compound induces significant tumor growth inhibition in FolRα-expressing xenograft models and patient-derived xenograft models . It also induces apoptosis in cancer cells with cell cycle arrest at the G1 phase .

Action Environment

Environmental factors such as physical, chemical, and biological stresses can influence the action, efficacy, and stability of the compound . For instance, the compound’s action can be influenced by the presence of other chemicals, temperature, pH, and the presence of other biological entities

特性

IUPAC Name |

2-(3-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F6NO/c10-8(11,12)7(17,9(13,14)15)5-2-1-3-6(16)4-5/h1-4,17H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDYYDVBNYAQJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20536735 | |

| Record name | 2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20536735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |

CAS RN |

2402-67-7 | |

| Record name | 2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20536735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-[bis(prop-2-enyl)amino]phenyl]acetamide](/img/structure/B1601219.png)

![8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine](/img/structure/B1601223.png)

![Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1601224.png)